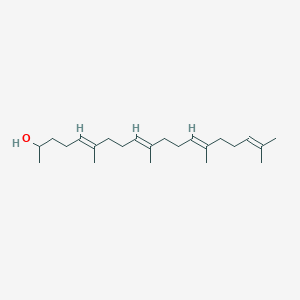

Geranylgeranylisopropanol

説明

Geranylgeranylisopropanol, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₄₀O and its molecular weight is 332.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Statin-Induced Muscle Damage Prevention : GGA prevents lovastatin-induced muscle damage, suggesting its potential in treating statin-induced myopathy. This is due to its role in geranylgeranylation, essential for cellular localization and activity of small GTP-binding proteins (Cao et al., 2009).

Anti-Cancer Effects on Melanoma Cells : GGA induces apoptosis in human melanoma cells through the intrinsic pathway, involving the activation of certain signaling pathways and caspases (Jo et al., 2016).

Neuroprotection in Traumatic Brain Injury : GGA shows neuroprotective effects in experimental traumatic brain injury models. It improves functional recovery and histological outcomes by inducing heat shock proteins and reducing apoptotic cell death (Zhao et al., 2013).

Protection Against Ethanol-Induced Apoptotic DNA Fragmentation : In guinea pig gastric mucosal cells, GGA suppresses ethanol-induced apoptotic DNA fragmentation, suggesting its protective role against cellular damage (Mizushima et al., 2004).

Cytoprotective Effects in Hepatocytes : GGA enhances the expression of thioredoxin in hepatocytes, protecting them against ethanol-induced cytotoxicity. This indicates its potential in liver protection (Hirota et al., 2000).

Role in Protein Geranylgeranylation : Geranylgeranyl Diphosphate Synthase (GGDPS) is a therapeutic target in various diseases. The study of protein geranylgeranylation has advanced, revealing its role in numerous cellular processes related to human diseases (Wiemer et al., 2011).

Cancer Chemoprevention : Geranylgeranoic acid, a related compound, is found in various medicinal herbs and has been associated with cancer chemoprevention. This suggests a possible dietary intake route for cancer prevention (Muraguchi et al., 2011).

作用機序

Target of Action

GGP primarily targets telomeres , which are sections of DNA that assist in prolonging the life of a cell . It is also involved in the biosynthesis of other diterpenes, vitamins E, and K .

Mode of Action

GGP has been shown to stabilize telomeres . This stabilization process reinforces the skin barrier function and improves firmness and elasticity . It also plays a role in the post-translational modification known as geranylgeranylation .

Biochemical Pathways

GGP is an important intermediate in the isoprenoid pathway . It mediates the function of various plant metabolites and is synthesized by GGPP synthases in plants . It is also a common precursor of diterpenoids .

Result of Action

The primary result of GGP’s action is the prolongation of cell life . By stabilizing telomeres, GGP assists in maintaining the health and longevity of cells . This has significant implications for skin health, as it can improve firmness and elasticity .

生化学分析

Biochemical Properties

Geranylgeranylisopropanol interacts with various enzymes, proteins, and other biomolecules. It is synthesized by geranylgeranyl diphosphate synthase (GGPPS) in plants . GGPPS is a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates .

Cellular Effects

This compound has been found to protect cells from oxidative damage and ensure optimal mitochondrial activity . It also reactivates the synthesis of major dermal constituents, preserves the cytoskeleton functionality, and prolongs cell lifespan by maintaining telomere length .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. As a product of the isoprenoid pathway, it mediates the function of various plant metabolites .

Metabolic Pathways

This compound is involved in the isoprenoid pathway, where it mediates the function of various plant metabolites . It is synthesized by GGPPS, which uses isopentenyl diphosphate and dimethylallyl diphosphate as substrates in the mevalonate or methylerythritol pathway .

Subcellular Localization

Ggpps, the enzyme that synthesizes this compound, has been found in different subcellular compartments such as the chloroplast, endoplasmic reticulum, and mitochondria . This suggests that this compound may also be present in these compartments.

特性

IUPAC Name |

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17,23-24H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOZEIOCRSIRHY-NJFMWZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109826-68-8 | |

| Record name | 6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-ol, (5E,9E,13E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranyl geranyl propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,10,14,18-TETRAMETHYL-5,9,13,17-NONADECATETRAEN-2-OL, (5E,9E,13E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76D6SE9WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1142760.png)